molecular formula C6H12N2 B14905756 2-Azabicyclo[2.1.1]hexan-3-ylmethanamine

2-Azabicyclo[2.1.1]hexan-3-ylmethanamine

Cat. No.: B14905756
M. Wt: 112.17 g/mol
InChI Key: OWJBIZUBCBKYQK-UHFFFAOYSA-N
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Description

2-Azabicyclo[211]hexan-3-ylmethanamine is a bicyclic amine compound characterized by its unique structure, which includes a nitrogen atom incorporated into a bicyclo[211]hexane framework

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.1.1]hexan-3-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the methanamine group, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as N-alkylated or N-acylated products, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.1.1]hexan-3-ylmethanamine involves its interaction with specific molecular targets, such as receptors or enzymes, through its bicyclic amine structure. This interaction can lead to the modulation of biological pathways, resulting in various pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

2-Azabicyclo[2.1.1]hexan-3-ylmethanamine can be compared with other similar bicyclic amine compounds, such as:

The uniqueness of this compound lies in its compact bicyclic structure, which provides a rigid and constrained framework that can be exploited in various chemical and biological applications.

Properties

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

2-azabicyclo[2.1.1]hexan-3-ylmethanamine

InChI

InChI=1S/C6H12N2/c7-3-6-4-1-5(2-4)8-6/h4-6,8H,1-3,7H2

InChI Key

OWJBIZUBCBKYQK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1NC2CN

Origin of Product

United States

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